molecular formula C15H12BrNO5 B11768300 (4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol

(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol

Cat. No.: B11768300
M. Wt: 366.16 g/mol
InChI Key: GUBQHJNUAURIRF-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol typically involves multi-step organic reactions. One common method includes the nitration of 2,3-dihydrobenzo[b][1,4]dioxin, followed by bromination and subsequent coupling with a bromophenyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways .

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of both bromophenyl and nitro groups contributes to its bioactivity .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, dyes, and other advanced materials .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl group can enhance the compound’s binding affinity to specific proteins or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol is unique due to the combination of its bromophenyl and nitro-dihydrobenzo-dioxin moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H12BrNO5

Molecular Weight

366.16 g/mol

IUPAC Name

(4-bromophenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol

InChI

InChI=1S/C15H12BrNO5/c16-10-3-1-9(2-4-10)15(18)11-7-13-14(22-6-5-21-13)8-12(11)17(19)20/h1-4,7-8,15,18H,5-6H2

InChI Key

GUBQHJNUAURIRF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)Br)O

Origin of Product

United States

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